(R)-tetrahydrofuran-3-ol hydrochloride

Asymmetric synthesis SGLT2 inhibitor Chiral intermediate

(R)-tetrahydrofuran-3-ol hydrochloride is the hydrochloride salt of (R)-(−)-3-hydroxytetrahydrofuran, a chiral cyclic ether building block featuring a single stereocenter at the 3-position. The free base form (CAS 86087-24-3) has a molecular weight of 88.11, a density of 1.097 g/mL at 25 °C, and exhibits a specific optical rotation of [α]²⁰/D −18° (c = 2.4 in methanol).

Molecular Formula C4H9ClO2
Molecular Weight 124.56 g/mol
Cat. No. B13727360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tetrahydrofuran-3-ol hydrochloride
Molecular FormulaC4H9ClO2
Molecular Weight124.56 g/mol
Structural Identifiers
SMILESC1COCC1O.Cl
InChIInChI=1S/C4H8O2.ClH/c5-4-1-2-6-3-4;/h4-5H,1-3H2;1H/t4-;/m1./s1
InChIKeySPWHBVXUIQJHAA-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tetrahydrofuran-3-ol Hydrochloride: Key Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-tetrahydrofuran-3-ol hydrochloride is the hydrochloride salt of (R)-(−)-3-hydroxytetrahydrofuran, a chiral cyclic ether building block featuring a single stereocenter at the 3-position. The free base form (CAS 86087-24-3) has a molecular weight of 88.11, a density of 1.097 g/mL at 25 °C, and exhibits a specific optical rotation of [α]²⁰/D −18° (c = 2.4 in methanol) . The compound serves as a key chiral intermediate in the synthesis of FDA-approved pharmaceuticals including the SGLT2 inhibitor empagliflozin and potent HIV-1 protease inhibitors [1].

Why (R)-Tetrahydrofuran-3-ol Hydrochloride Cannot Be Substituted with Racemic or (S)-Enantiomer Forms


Substitution of (R)-tetrahydrofuran-3-ol hydrochloride with its (S)-enantiomer or racemic 3-hydroxytetrahydrofuran is not scientifically defensible in stereospecific applications. The absolute configuration at the C3 chiral center dictates the spatial orientation of downstream pharmacophores. In the synthesis of the FDA-approved SGLT2 inhibitor empagliflozin, the (S)-configured tetrahydrofuran-3-ol fragment (derived from (S)-3-hydroxytetrahydrofuran) is incorporated exclusively to establish the requisite (3S)-tetrahydro-3-furanyl oxy phenyl architecture [1]. Substituting (R)-tetrahydrofuran-3-ol would yield the enantiomeric empagliflozin stereoisomer with undefined pharmacological properties and regulatory non-compliance. Furthermore, racemic mixtures introduce purification burdens requiring costly chiral resolution steps downstream, negating any perceived procurement cost advantage [2].

Quantitative Differentiation Evidence for (R)-Tetrahydrofuran-3-ol Hydrochloride vs. Comparators


Chiral Configuration Defines Exclusive Synthetic Route Compatibility: (R) vs. (S) Enantiomers in Empagliflozin Intermediate Synthesis

The (S)-3-hydroxytetrahydrofuran enantiomer is exclusively employed as the chiral building block for the synthesis of empagliflozin (Jardiance®) and its key intermediates [1]. The (R)-tetrahydrofuran-3-ol enantiomer, while structurally identical except for stereochemistry, yields the enantiomeric empagliflozin stereoisomer that is not the FDA-approved active pharmaceutical ingredient. Chinese patent CN108178751A specifically discloses a synthetic route wherein (S)-3-hydroxytetrahydrofuran (CAS 86087-23-2) reacts with 4-hydroxybenzyl chloride and methanesulfonyl chloride to form the requisite (3S)-configured empagliflozin intermediate [1].

Asymmetric synthesis SGLT2 inhibitor Chiral intermediate

Specific Optical Rotation: Definitive Identity and Quality Control Metric for (R)-Tetrahydrofuran-3-ol Hydrochloride

The specific optical rotation provides a definitive, quantitative metric for confirming enantiomeric identity and purity of (R)-tetrahydrofuran-3-ol hydrochloride. The free base (R)-(−)-3-hydroxytetrahydrofuran exhibits [α]²⁰/D −18° (c = 2.4 in methanol) as documented by Sigma-Aldrich and ChemicalBook [1], while ChemWhat reports [α] = −18.5° (c = 2 in MeOH) [2]. The (S)-(+)-enantiomer exhibits the opposite sign and magnitude.

Chiral purity Quality control Stereochemical integrity

Purity Specifications Across Commercial Suppliers: Quantitative Vendor Comparison for (R)-Tetrahydrofuran-3-ol Hydrochloride Procurement

Commercial suppliers offer (R)-tetrahydrofuran-3-ol (free base) at varying purity grades with corresponding price differentiation. Sigma-Aldrich provides 98% purity grade . Bidepharm (Bide Biotech) supplies at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . CymitQuimica offers 98% purity with tiered pricing: 1g at €21.00, 5g at €44.00, 10g at €64.00, 25g at €119.00, 50g at €189.00, and 100g at €264.00 .

Vendor comparison Purity specification Procurement

Hydrochloride Salt Form vs. Free Base: Solubility and Handling Considerations for (R)-Tetrahydrofuran-3-ol Hydrochloride

The hydrochloride salt of (R)-tetrahydrofuran-3-ol offers distinct physicochemical properties compared to the free base. While the free base (R)-(−)-3-hydroxytetrahydrofuran is a liquid with density 1.097 g/mL at 25 °C and boiling point 181 °C , the hydrochloride salt form (as described for structurally related tetrahydrofuran derivatives) confers increased water solubility and enhanced stability in solid dosage formulations [1]. The salt formation via hydrochloric acid improves handling characteristics for aqueous reaction conditions and pharmaceutical formulation development.

Salt form Solubility Formulation

Optimal Application Scenarios for (R)-Tetrahydrofuran-3-ol Hydrochloride Based on Quantified Differentiation Evidence


Asymmetric Synthesis of HIV-1 Protease Inhibitors Requiring (R)-Configured Tetrahydrofuran P2/P2' Groups

(R)-Tetrahydrofuran-3-ol hydrochloride serves as a chiral building block for constructing tetrahydrofuran P2/P2' groups in HIV-1 protease inhibitors, where the (R)-stereochemistry is essential for binding interactions with Asp29/30 residues in the enzyme active site [1]. X-ray crystallographic studies have confirmed the binding orientation of tetrahydrofuran-based inhibitors, establishing the stereochemical requirement [1]. This application leverages the compound's defined [α]²⁰/D −18° optical rotation for stereochemical quality verification.

Chiral Reference Standard for Enantiomeric Purity Determination in SGLT2 Inhibitor Quality Control

Due to its well-characterized specific optical rotation ([α]²⁰/D −18° to −18.5° in methanol [1]), (R)-tetrahydrofuran-3-ol hydrochloride serves as a chiral reference standard for HPLC method development and enantiomeric purity assessment in the manufacture of empagliflozin and related SGLT2 inhibitors, where the (S)-enantiomer is the active pharmaceutical ingredient and the (R)-enantiomer must be controlled as a potential impurity.

Medicinal Chemistry Exploration of Enantiomer-Dependent Biological Activity in Tetrahydrofuran-Containing Drug Candidates

Researchers investigating structure-activity relationships (SAR) of tetrahydrofuran-containing pharmacophores can employ (R)-tetrahydrofuran-3-ol hydrochloride as a stereochemically pure building block to synthesize and compare the biological activity of (R)-configured versus (S)-configured drug candidates. The compound's commercial availability at 98% purity with batch-specific analytical documentation [1] ensures reproducibility across SAR studies.

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